molecular formula C52H50Br8F12N20O17 B1257682 Stylissadine B

Stylissadine B

Cat. No.: B1257682
M. Wt: 2094.3 g/mol
InChI Key: PWAQCZXQKIUIBJ-JGPXLICKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Stylissadine B is typically isolated from natural sources, specifically the marine sponge Stylissa flabellata. The isolation process involves high-throughput screening and extraction techniques. The sponge is collected, dried, and extracted using solvents such as methanol and dichloromethane. The crude extract is then subjected to various chromatographic techniques, including high-performance liquid chromatography (HPLC), to purify this compound .

Chemical Reactions Analysis

Stylissadine B undergoes several types of chemical reactions, including:

Scientific Research Applications

Stylissadine B has several scientific research applications:

Mechanism of Action

Stylissadine B exerts its effects by antagonizing the P2X7 receptor, a ligand-gated ion channel involved in inflammatory responses. The binding of this compound to the P2X7 receptor inhibits the receptor’s activation by adenosine triphosphate (ATP), preventing the formation of pores in the cell membrane and subsequent inflammatory signaling. This inhibition reduces the release of pro-inflammatory cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Stylissadine B is unique among its class of compounds due to its high potency and specificity for the P2X7 receptor. Similar compounds include:

This compound stands out due to its tetrameric structure and its role as one of the most potent natural product P2X7 antagonists discovered to date .

Properties

Molecular Formula

C52H50Br8F12N20O17

Molecular Weight

2094.3 g/mol

IUPAC Name

4,5-dibromo-N-[[(1S,2S,3S,4R,5S,6R,10R,12S)-8,14-diamino-2-[[(1S,2S,3S,4R,5R,6R,10R,12S)-8,14-diamino-3,4-bis[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-2-yl]oxy]-3-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]-6-hydroxy-11-oxa-7,9,13,15-tetrazatetracyclo[10.3.0.01,5.06,10]pentadeca-8,13-dien-4-yl]methyl]-1H-pyrrole-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C44H46Br8N20O9.4C2HF3O2/c45-13-1-17(61-25(13)49)29(73)57-5-9-11(7-59-31(75)19-3-15(47)27(51)63-19)23(41-21(9)43(77)35(67-39(55)71-43)80-33(41)65-37(53)69-41)79-24-12(8-60-32(76)20-4-16(48)28(52)64-20)10(6-58-30(74)18-2-14(46)26(50)62-18)22-42(24)34(66-38(54)70-42)81-36-44(22,78)72-40(56)68-36;4*3-2(4,5)1(6)7/h1-4,9-12,21-24,33-36,61-64,77-78H,5-8H2,(H,57,73)(H,58,74)(H,59,75)(H,60,76)(H3,53,65,69)(H3,54,66,70)(H3,55,67,71)(H3,56,68,72);4*(H,6,7)/t9-,10-,11-,12-,21-,22+,23+,24+,33+,34+,35-,36-,41+,42+,43-,44-;;;;/m1..../s1

InChI Key

PWAQCZXQKIUIBJ-JGPXLICKSA-N

Isomeric SMILES

C1=C(NC(=C1Br)Br)C(=O)NC[C@@H]2[C@H]([C@@H]([C@@]34[C@@H]2[C@]5([C@H](N=C(N5)N)O[C@@H]3N=C(N4)N)O)O[C@H]6[C@@H]([C@H]([C@H]7[C@@]68[C@@H](N=C(N8)N)O[C@@H]9[C@]7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C34C2C5(C(N=C(N5)N)OC3N=C(N4)N)O)OC6C(C(C7C68C(N=C(N8)N)OC9C7(NC(=N9)N)O)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br)CNC(=O)C1=CC(=C(N1)Br)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Synonyms

stylissadine B

Origin of Product

United States

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